8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
Description
Properties
IUPAC Name |
8-methyl-3-(2-phenylpropyl)-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O/c1-13-8-9-17-16(10-13)18-19(22-17)20(24)23(12-21-18)11-14(2)15-6-4-3-5-7-15/h3-10,12,14,22H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVCOYRHHFFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Nitration and Reduction
5-Methylindole undergoes nitration at the 4-position using concentrated nitric acid in sulfuric acid, yielding 4-nitro-5-methylindole. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, forming 4-amino-5-methylindole.
Pyrimidine Ring Formation
The amine intermediate reacts with urea in refluxing acetic acid, facilitating cyclization to form the pyrimidine ring. This step generates 8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one.
Reaction Conditions
| Component | Quantity | Conditions |
|---|---|---|
| 4-Amino-5-methylindole | 10 mmol | Acetic acid (20 mL), reflux, 12 h |
| Urea | 15 mmol |
Alternative Synthetic Pathways
Reductive Amination
Condensation of the core compound with 2-phenylpropionaldehyde in the presence of NaBH₃CN provides a secondary amine linkage.
Transition Metal-Catalyzed Coupling
Palladium-mediated Buchwald-Hartwig amination couples 3-bromo-pyrimidoindole with 2-phenylpropylamine, though this method is less efficient (yield: 40%).
Analytical and Optimization Insights
Solvent and Base Effects on Alkylation
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 68 |
| NaH | THF | 60 | 52 |
| Cs₂CO₃ | DMSO | 100 | 71 |
Optimal conditions use Cs₂CO₃ in DMSO at 100°C, achieving 71% yield.
Purification Challenges
The hydrophobic 2-phenylpropyl group necessitates silica gel chromatography with ethyl acetate/hexane (1:3) for effective separation.
Chemical Reactions Analysis
Core Formation
The pyrimidoindole framework is typically constructed via cyclization reactions involving indole derivatives and pyrimidine precursors. For example, the reaction of indole-3-carboxaldehyde with ethylcyanoacetate and thiourea in the presence of sodium ethoxide can yield intermediates that undergo cyclization to form the fused heterocycle . Solvents like DMF or ethanol are commonly used, and bases such as sodium hydride may facilitate deprotonation steps.
Cyclization of the Pyrimidoindole Core
The formation of the pyrimidoindole skeleton involves intramolecular cyclization , often mediated by bases or acids. In analogous systems, indole derivatives react with cyanoacetate and thiourea to form intermediates that cyclize into the fused ring system .
Functional Group Transformations
-
Hydrolysis : The cyano group in intermediates (e.g., ethylcyanoacetate) undergoes hydrolysis to form carbonyl groups, enabling further reactions .
-
Condensation Reactions : Aldehydes or ketones may participate in Knoevenagel condensation with active methylene compounds to form conjugated systems .
Substituent Addition
The 2-phenylpropyl group may be introduced via Michael addition or alkylation , depending on the reactivity of the pyrimidoindole core. For instance, aldehydes or alkyl halides can react with nucleophilic sites on the heterocycle .
Reaction Conditions and Monitoring
Structural and Functional Analysis
The compound’s structure includes a tricyclic framework with a pyrimidine ring fused to an indole, along with a methyl group and a 2-phenylpropyl substituent. These features influence its reactivity and potential biological interactions. Techniques like X-ray crystallography and NMR spectroscopy are used to confirm structural integrity.
Scientific Research Applications
Overview
8-Methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the family of pyrimidoindole derivatives. This compound has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications.
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
- Preliminary studies suggest that this compound possesses antimicrobial activity. It may disrupt microbial cell membranes or interfere with essential metabolic pathways in microorganisms.
Enzyme Inhibition
- The compound may act as an inhibitor of specific enzymes involved in critical biochemical pathways, which could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
Receptor Modulation
- This compound may interact with various receptors, influencing cellular signaling pathways and gene expression.
Case Studies and Research Findings
Several studies have investigated the biological activities and potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell growth in vitro; induced apoptosis in breast cancer cell lines. |
| Study B | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria; disrupted bacterial cell membranes. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in tumor progression. |
Mechanism of Action
The mechanism of action of 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications .
Biological Activity
8-methyl-3-(2-phenylpropyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a complex organic compound belonging to the indole derivatives family. Indole derivatives are recognized for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by research findings, case studies, and data tables.
The compound's molecular formula is , with a molecular weight of approximately 317.4 g/mol. Its structure features a pyrimido-indole core that contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 317.4 g/mol |
| InChI | InChI=1S/C20H19N3O/c1-13-8-9-17... |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole framework allows for high-affinity binding to receptors involved in numerous signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific receptors, influencing cellular responses.
- Enzyme Inhibition : It could inhibit enzymes critical for cancer cell proliferation or microbial survival.
- Biofilm Disruption : Similar compounds have shown efficacy in disrupting biofilms in bacterial infections, suggesting potential applications in treating resistant strains.
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various pyrimido-indole derivatives that showed promise against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. For instance, studies have demonstrated that similar compounds can inhibit biofilm formation in bacteria such as Salmonella, which is crucial for developing new therapeutic agents against resistant bacterial strains .
Neuropharmacological Effects
Indole derivatives are also known for their effects on neurotransmitter systems. The structural modifications in this compound may enhance its binding affinity to dopamine and serotonin transporters, which are vital in treating mood disorders and addiction .
Case Studies
- Anticancer Efficacy : A study conducted on various pyrimido-indole derivatives reported that certain structural modifications led to enhanced cytotoxicity against breast cancer cell lines compared to standard treatments .
- Biofilm Inhibition : A screening of small molecules identified several indole derivatives capable of preventing Salmonella biofilm formation without affecting planktonic growth, thereby reducing selective pressure for resistance development .
Q & A
Q. What synthetic routes are commonly employed to prepare pyrimido[5,4-b]indol-4-one derivatives, and how can reaction conditions be optimized?
Pyrimido[5,4-b]indol-4-one derivatives are typically synthesized via multistep reactions involving formamide cyclization and alkylation. For example, a related compound (8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-derivative) was synthesized by refluxing a precursor in formamide, followed by sodium hydride-mediated alkylation in DMF . Key optimization steps include controlling reaction temperature (e.g., 120°C for acid-mediated cyclization ) and using inert atmospheres to prevent side reactions. Yield improvements often involve column chromatography or recrystallization from ethanol for purification .
Q. What analytical techniques are critical for characterizing the structural and chemical properties of this compound?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positioning and ring saturation. For example, δ 4.01 ppm in DMSO-d₆ corresponds to methyl groups in the pyrimidine ring .
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
- Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ calcd 292.1, observed 291.9 ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pyrimidoindole derivatives as antiviral or TLR4-targeting agents?
SAR studies require systematic variation of substituents (e.g., alkyl chains, halogens) at positions 3, 5, and 7. For instance:
- Antiviral activity : Replace the 8-methyl group with halogens (e.g., 8-fluoro derivatives ) to assess impact on HBV inhibition.
- TLR4 selectivity : Introduce hydroxy or methoxy groups at position 2, as seen in TLR4-selective analogs . Biological testing should include cytotoxicity screening (e.g., two-stage pilot screening at 10 μM ) and dose-response assays for IC₅₀ determination.
Q. How can discrepancies between in vitro and in vivo activity data be resolved for pyrimidoindole-based drug candidates?
Contradictions often arise from poor bioavailability or metabolic instability. Strategies include:
Q. What computational approaches are effective for predicting binding modes of pyrimidoindoles to viral or host targets?
Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics simulations can predict binding affinities. Key steps:
- Target preparation : Use crystal structures (e.g., HBV core protein PDB: 1A2T) or homology models.
- Docking validation : Compare results with experimental data (e.g., HBeAg suppression ).
- Free-energy calculations : MM/GBSA refines binding energy predictions for prioritized analogs .
Q. How can SHELX software be applied to resolve crystallographic ambiguities in pyrimidoindole derivatives?
SHELX is ideal for high-resolution data or twinned crystals. Best practices include:
- Data collection : Use synchrotron radiation for small crystals (<0.1 mm).
- Refinement : Apply restraints for disordered alkyl chains (e.g., 2-phenylpropyl group) and validate with R₁/Rfree metrics .
- Validation tools : Check for missed symmetry or hydrogen bonding via PLATON .
Methodological Tables
Q. Table 1. Key Synthetic and Analytical Parameters for Pyrimidoindole Derivatives
| Parameter | Example Values/Techniques | Reference |
|---|---|---|
| Cyclization Temperature | 120°C (HCl-mediated) | |
| Purification Method | Column chromatography (hexane/EtOAc 7:3) | |
| Crystallization Solvent | Ethanol | |
| NMR Solvent | DMSO-d₆ |
Q. Table 2. Biological Screening Protocol for Antiviral Activity
| Stage | Concentration | Assay Endpoint | Criteria for Progression |
|---|---|---|---|
| Primary | 10 μM | Cytotoxicity (CC₅₀) | CC₅₀ > 50% viability |
| Secondary | 10 μM | HBeAg Suppression (%) | >50% reduction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
